molecular formula C13H12ClNO B2434024 3-((4-Chlorophenoxy)methyl)aniline CAS No. 1016681-15-4

3-((4-Chlorophenoxy)methyl)aniline

Cat. No.: B2434024
CAS No.: 1016681-15-4
M. Wt: 233.7
InChI Key: KMLRTSYDMHTSJL-UHFFFAOYSA-N
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Description

3-((4-Chlorophenoxy)methyl)aniline is an organic compound with the molecular formula C13H12ClNO It is characterized by the presence of a chlorophenoxy group attached to a methyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenoxy)methyl)aniline typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenoxy)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-((4-Chlorophenoxy)methyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenoxy)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenoxy)methyl)aniline
  • 3-((4-Bromophenoxy)methyl)aniline
  • 3-((4-Methylphenoxy)methyl)aniline

Uniqueness

3-((4-Chlorophenoxy)methyl)aniline is unique due to the presence of the chlorophenoxy group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLRTSYDMHTSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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